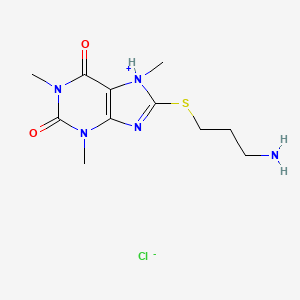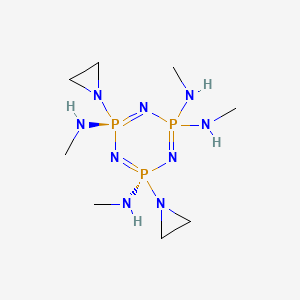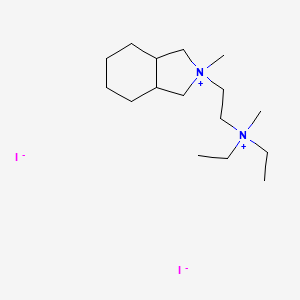![molecular formula C22H25ClN2O B13769658 N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride CAS No. 61876-25-3](/img/structure/B13769658.png)
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound that features a unique adamantane structure. Adamantane derivatives are known for their high stability and rigidity, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride typically involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol. This reduction yields 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines, which can then react with benzene in a trifluoromethanesulfonic acid medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reduction and reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Trifluoromethanesulfonic acid is used for hydroarylation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .
科学的研究の応用
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Amantadine: Used for treating Parkinson’s disease and influenza.
Memantine: Used for treating Alzheimer’s disease.
1-(adamantan-1-yl)-phenylpiperidines: Investigated for their potential neurological effects.
Uniqueness
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is unique due to its combination of the adamantane structure with a pyridine ring, offering a distinct set of chemical and biological properties .
特性
CAS番号 |
61876-25-3 |
|---|---|
分子式 |
C22H25ClN2O |
分子量 |
368.9 g/mol |
IUPAC名 |
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChIキー |
QPAUUWUTUFXEIT-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)



